Helicid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

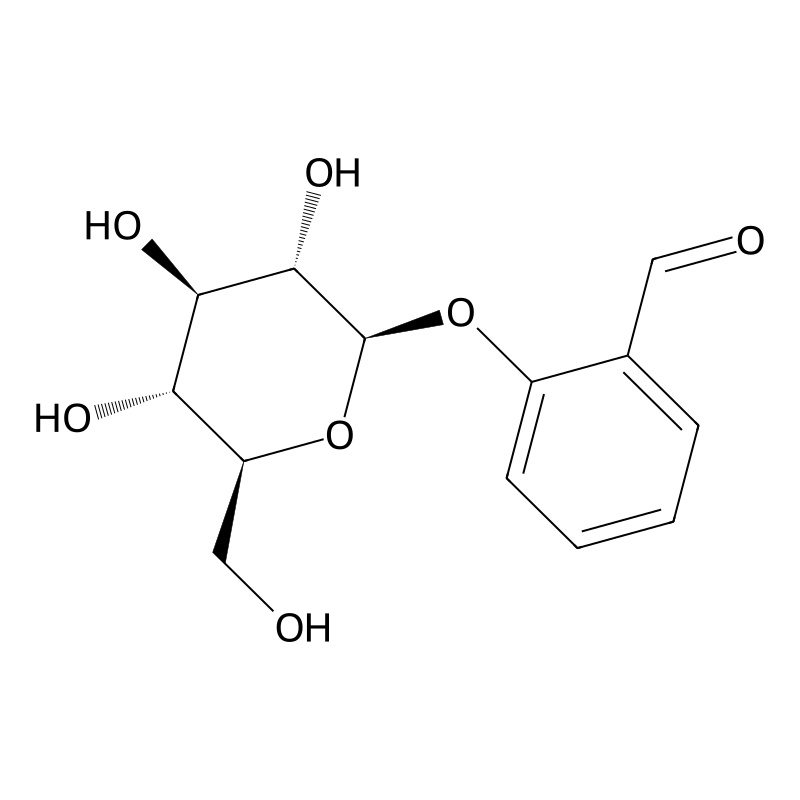

Helicid is a glycoside.

Helicide is a natural product found in Calloria, Cylindrocolla, and other organisms with data available.

Helicid as a Model Organism:

Helicid snails, also known as land snails, have been used as model organisms in various scientific research fields due to their:

- Ease of maintenance: They are relatively inexpensive and easy to maintain in laboratory settings.

- Short life cycle: Their rapid reproduction allows for multiple generations within a short period, facilitating studies on genetics and development.

- Physiological diversity: The diverse feeding habits and habitats of different helicid species enable researchers to explore various physiological adaptations.

For example, helicid snails have been employed in:

- Regeneration studies: Their remarkable ability to regenerate lost body parts, like tentacles and eyes, has contributed to the understanding of regenerative processes in animals .

- Ecotoxicology studies: Their sensitivity to environmental pollutants makes them suitable for monitoring environmental health .

- Neurobiology studies: Their simple nervous system allows researchers to investigate basic neural processes and the effects of various stimuli .

Helicid-Derived Bioactive Compounds:

Helicid snails are a potential source of various bioactive compounds with interesting properties:

- Antimicrobial peptides: These peptides exhibit activity against bacteria, fungi, and even some viruses, making them potential candidates for developing novel antibiotics .

- Lectins: These proteins have the ability to bind specifically to carbohydrates and are being investigated for their potential applications in diagnostics and drug delivery .

- Mucosal protective agents: Extracts from helicid mucus have shown protective effects on gastric ulcers, suggesting their potential use in gastrointestinal health research .

Helicid Shells in Material Science:

The unique structure and composition of helicid shells have attracted interest in material science:

- Biomimetic materials: Researchers are studying the nacre, a layer of the shell, for its exceptional strength and toughness, aiming to develop new biocompatible materials for various applications .

- Calcium carbonate source: Helicid shells are a natural source of calcium carbonate, a versatile material used in diverse applications like construction, cosmetics, and pharmaceuticals .

Helicid is a benzaldehyde derivative recognized for its multifaceted pharmacological properties. It is primarily derived from the natural product helicid, which has been noted for its neuroprotective and anti-inflammatory effects. The compound has garnered attention due to its potential therapeutic applications, particularly in neurological disorders and inflammation-related conditions .

- Benzoylation: The compound can be modified through benzoylation, enhancing its catalytic efficiency when utilizing whole-cell biocatalysts in ionic liquid systems .

- Acylation: Helicid can be acylated to form esters, which are synthesized using enzymatic methods under optimized conditions. This reaction has demonstrated a significant initial reaction rate, indicating the compound's reactivity .

- Condensation Reactions: Helicid can also participate in condensation reactions with amines and other nucleophiles, leading to the formation of various analogues with potential biological activity .

Helicid exhibits several biological activities:

- Anti-inflammatory Effects: It has been shown to suppress inflammatory factors and protect nerve cells in models of depression induced by lipopolysaccharides. This protective effect is mediated through the modulation of signaling pathways such as the Akt pathway, leading to increased levels of glial cell line-derived neurotrophic factor .

- Neuroprotective Properties: Research indicates that helicid may improve cognitive abilities and learning through its action on cyclic adenosine monophosphate/protein kinase A/cAMP response element-binding protein signaling pathways .

- Cholinesterase Inhibition: Some analogues of helicid have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's .

The synthesis of helicid involves several methods:

- Natural Extraction: Helicid can be isolated from natural sources, although this method may not yield sufficient quantities for extensive research.

- Chemical Synthesis: Various synthetic routes have been developed, including:

Helicid has several applications in biomedical fields:

- Pharmaceutical Development: Due to its neuroprotective and anti-inflammatory properties, helicid is being explored as a candidate for developing treatments for depression, neurodegenerative diseases, and inflammation-related disorders.

- Biocatalysis: The compound is utilized in biocatalytic processes for the synthesis of various esters and derivatives, showcasing its versatility in organic synthesis .

Studies on helicid interactions have revealed its capacity to modulate various biochemical pathways:

- Helicid influences the expression of proteins involved in inflammation and neuroprotection, such as glial fibrillary acidic protein and glial cell line-derived neurotrophic factor.

- Its interaction with nociceptin receptors suggests a role in pain modulation and inflammatory responses .

Several compounds share similarities with helicid, each exhibiting unique properties:

| Compound Name | Similarity to Helicid | Unique Properties |

|---|---|---|

| Benzaldehyde | Structural precursor | Widely used as a flavoring agent |

| Acetylcholine | Neurotransmitter role | Critical for memory and learning processes |

| Galantamine | Cholinesterase inhibitor | Used in Alzheimer's treatment |

| Donepezil | Acetylcholinesterase inhibitor | Improves cognition in Alzheimer's patients |

Helicid stands out due to its specific neuroprotective effects and its ability to modulate inflammatory pathways more effectively than some of these compounds.

Antidepressant Mechanisms

NCALD-Mediated Pathways

Helicid exerts antidepressant effects by targeting neurocalcin delta (NCALD), a calcium sensor protein enriched in hippocampal neurons. Chronic unpredictable mild stress (CUMS) models in rats demonstrate that Helicid administration reduces NCALD overexpression, which is linked to neuroinflammation and apoptosis [3] [4]. Silencing NCALD mimics Helicid’s effects, suppressing the IKK/IκBα/NF-κB pathway and downstream pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) [3]. Additionally, Helicid modulates the soluble guanylate cyclase/cyclic guanosine monophosphate/protein kinase G (sGC/cGMP/PKG) pathway, which is overactivated in depression. By inhibiting this pathway, Helicid reduces hippocampal apoptosis, as evidenced by decreased cleaved caspase-3 levels [4].

Table 1: Helicid’s Impact on NCALD-Linked Pathways

| Pathway Component | Effect of Helicid | Experimental Model | Source |

|---|---|---|---|

| NCALD expression | Downregulation | CUMS rats | [3] [4] |

| sGC/cGMP/PKG activity | Inhibition | Hippocampal tissue | [4] |

| NF-κB nuclear translocation | Reduction | CUMS rats | [3] |

Inflammation Modulation

Helicid attenuates neuroinflammation by targeting glial activation and cytokine release. In lipopolysaccharide (LPS)-induced inflammatory models, Helicid suppresses glial fibrillary acidic protein (GFAP) expression in astrocytes while elevating glial cell line-derived neurotrophic factor (GDNF), promoting neuronal survival [5]. The compound also inhibits the IKK/IκBα/NF-κB axis, reducing hippocampal levels of IL-1β, COX-2, and inducible nitric oxide synthase (iNOS) [3]. These anti-inflammatory actions correlate with improved depressive-like behaviors in CUMS rats, such as increased sucrose preference and reduced immobility in forced swim tests [2] [6].

Neurotrophin Regulation

Helicid enhances neurotrophic signaling by upregulating brain-derived neurotrophic factor (BDNF) and activating the cAMP/protein kinase A/cAMP response element-binding protein (cAMP/PKA/CREB) pathway. In CUMS models, Helicid reverses stress-induced BDNF deficits in the hippocampus, fostering neurogenesis and synaptic plasticity [2] [6]. Concurrently, it boosts phosphorylated CREB (p-CREB) levels, which are critical for neuronal survival and memory consolidation [6]. These effects are comparable to fluoxetine, a first-line antidepressant, underscoring Helicid’s potential as a neurotrophic modulator [2].

Anxiolytic Effects

While direct evidence of Helicid’s anxiolytic properties remains limited, its modulation of serotonergic and neuroinflammatory pathways suggests ancillary benefits for anxiety disorders. By elevating hippocampal 5-hydroxytryptamine (5-HT) and downregulating serotonin transporters (SERTs), Helicid may enhance synaptic serotonin availability, a mechanism shared by many anxiolytics [6]. Further research is needed to elucidate its specific effects on anxiety-related behaviors.

Central Nervous System Regulation

Helicid regulates circadian rhythms and cognitive function by modulating neural activity in sleep- and memory-associated brain regions. In partial sciatic nerve ligation models, Helicid increases non-rapid eye movement (NREM) sleep duration by altering c-Fos expression in the rostral anterior cingulate cortex and ventrolateral preoptic area [1]. Cognitive improvements are evident in Morris water maze tests, where Helicid-treated CUMS rats exhibit enhanced spatial memory and reduced escape latency, likely due to increased hippocampal neurogenesis [6].

Table 2: Helicid’s Effects on Cognitive and Sleep Parameters

| Parameter | Effect of Helicid | Brain Region | Source |

|---|---|---|---|

| NREM sleep duration | Increased | Rostral anterior cingulate cortex | [1] |

| Spatial memory | Improved | Hippocampus | [6] |

| c-Fos expression | Normalized | Tuberomammillary nucleus | [1] |

Helicid demonstrates significant hypnotic activity through multiple neurobiological pathways that promote sleep initiation and maintenance [1] [2] [3]. The compound's sleep-promoting effects are mediated primarily through modulation of inhibitory neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system [1] [2]. Research indicates that helicid enhances GABAergic inhibition within sleep-regulating brain circuits, contributing to its sedative-hypnotic properties observed in both preclinical and clinical studies [3] [4].

The time-dependent efficacy of helicid represents a crucial aspect of its hypnotic mechanisms. Studies using partial sciatic nerve ligation models in mice demonstrated that helicid administration at 07:00 hours significantly increased non-rapid eye movement (NREM) sleep time, while administration at 21:00 hours produced no significant sleep pattern changes in normal mice [1] [2]. This temporal specificity suggests that helicid's hypnotic effects are closely integrated with circadian rhythm regulation and endogenous sleep-wake mechanisms.

Helicid's dose-dependent sleep enhancement has been well-characterized in experimental models. At concentrations of 200 and 400 mg/kg, helicid produced 1.27-fold and 1.35-fold increases in NREM sleep time respectively during a 3-hour period following administration [1] [2]. The compound's ability to increase mechanical threshold by 2.5- to 3.1-fold across different dose ranges (100-400 mg/kg) demonstrates its dual efficacy in addressing both sleep disturbances and associated pain conditions [1] [2].

Neurotransmitter system modulation forms the foundation of helicid's hypnotic mechanisms. The compound influences multiple neurotransmitter pathways simultaneously, including the serotonergic system through regulation of serotonin transporters (SERT) and the activation of cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathways [5] [6]. This multi-target approach contributes to helicid's effectiveness in promoting sleep while maintaining sleep architecture integrity.

Sleep Architecture Modulation

Helicid's effects on sleep architecture demonstrate selective modulation of sleep stages without disrupting overall sleep structure [1] [2] [7]. Electroencephalographic studies reveal that helicid primarily enhances NREM sleep duration while preserving the natural progression of sleep stages [1] [2]. This selective enhancement of NREM sleep is particularly significant for sleep quality improvement, as NREM sleep comprises the restorative phases of the sleep cycle.

The compound's sleep spindle activity enhancement represents a key mechanism through which helicid improves sleep quality [8] [9]. Sleep spindles, generated by thalamocortical circuits, serve as markers of sleep depth and consolidation. Helicid administration increases spindle activity during NREM phases, suggesting enhanced thalamocortical inhibition and improved sleep maintenance [8] [9]. This spindle enhancement contributes to the compound's ability to reduce sleep fragmentation and promote consolidated sleep periods.

Slow wave sleep characteristics are significantly modified by helicid treatment, with increases in both slow wave amplitude and frequency observed in experimental studies [9] [10]. Slow wave sleep, characterized by delta wave activity (0.5-4 Hz), plays crucial roles in memory consolidation and neural restoration [9] [10]. Helicid's enhancement of slow wave parameters suggests its potential for improving sleep-dependent cognitive processes and neural recovery mechanisms.

The preservation of rapid eye movement (REM) sleep patterns during helicid treatment indicates the compound's selective action on NREM sleep without compromising REM sleep architecture [1] [2] [11]. This selectivity is clinically significant, as REM sleep disruption can lead to cognitive impairments and mood disturbances [11]. Helicid's ability to enhance sleep quality while maintaining REM sleep integrity represents an advantage over many conventional hypnotic agents.

Comorbid Pain and Sleep Disturbances

The bidirectional relationship between pain and sleep disturbances represents a significant clinical challenge that helicid addresses through its dual analgesic and hypnotic properties [1] [2]. Chronic pain conditions frequently disrupt sleep architecture, while sleep deprivation can exacerbate pain sensitivity through altered pain processing mechanisms [1] [2]. Helicid's combined effectiveness in both domains makes it particularly valuable for treating pain-related sleep disorders.

Neuropathic pain models have provided substantial evidence for helicid's efficacy in addressing pain-sleep comorbidity. In partial sciatic nerve ligation studies, helicid demonstrated significant improvements in both mechanical allodynia and sleep disturbances [1] [2]. The compound's ability to increase mechanical threshold by 2.5- to 3.1-fold while simultaneously enhancing NREM sleep duration represents a unique therapeutic profile for neuropathic pain conditions [1] [2].

The inflammatory pain mechanisms that contribute to sleep disturbances are also targeted by helicid through its anti-inflammatory properties [12] [13]. Research demonstrates that helicid suppresses inflammatory cytokine expression and reduces oxidative stress in neural tissues, thereby addressing both the inflammatory components of pain and their disruptive effects on sleep [12] [13]. This dual anti-inflammatory and sleep-promoting action provides comprehensive treatment for pain-related sleep disorders.

Central sensitization processes that link chronic pain and sleep disturbances are modulated by helicid through its effects on pain processing pathways [1] [2]. The compound's ability to reverse pathological changes in pain-related brain regions, as evidenced by c-Fos expression studies, suggests its potential for interrupting the pain-sleep disruption cycle [1] [2]. This neurobiological approach to treating comorbid pain and sleep disturbances represents a significant advancement in therapeutic strategies.

c-Fos Expression in Sleep-Related Brain Regions

c-Fos expression patterns in sleep-related brain regions serve as reliable markers of neuronal activation and provide insights into helicid's mechanisms of action [1] [2] [14]. The immediate early gene c-Fos is rapidly induced following neuronal activation and has been extensively used to map brain regions involved in sleep-wake regulation [14] [15]. Helicid's effects on c-Fos expression reveal its specific targets within sleep-regulatory circuits.

The rostral anterior cingulate cortex shows pathologically increased c-Fos expression in neuropathic pain models, which is effectively reversed by helicid administration at 400 mg/kg [1] [2] [16]. This brain region plays crucial roles in pain processing and emotional regulation, and its hyperactivation contributes to both pain perception and sleep disturbances [17] [18]. Helicid's ability to normalize c-Fos expression in this region suggests its therapeutic potential for addressing the emotional and cognitive aspects of pain-related sleep disorders.

Tuberomammillary nucleus c-Fos expression is significantly elevated in pain states, reflecting increased histaminergic activity that promotes wakefulness and disrupts sleep [1] [2] [19]. Helicid treatment normalizes this excessive c-Fos expression, suggesting modulation of histaminergic neurotransmission [1] [2] [19]. The tuberomammillary nucleus serves as the sole source of histamine in the brain and plays a central role in arousal regulation [19] [20]. Helicid's ability to modulate this system contributes to its sleep-promoting effects.

The ventrolateral preoptic area demonstrates decreased c-Fos expression in pain models, indicating reduced activity of sleep-promoting neurons [1] [2] [21]. Helicid administration restores c-Fos expression in this critical sleep center, suggesting enhancement of sleep-promoting mechanisms [1] [2] [21]. The ventrolateral preoptic area contains gamma-aminobutyric acid (GABA) and galanin-producing neurons that are essential for sleep initiation and maintenance [21] [22]. Helicid's restoration of activity in this region provides a mechanistic basis for its sleep-promoting effects.

Neurobiological Correlates

Gamma-aminobutyric acid (GABA) system modulation represents a primary mechanism through which helicid exerts its sleep-promoting effects [23] [24]. GABA serves as the major inhibitory neurotransmitter in the central nervous system and plays crucial roles in sleep regulation [23] [24]. Helicid enhances GABAergic inhibition through multiple mechanisms, including increased GABA receptor sensitivity and enhanced GABA-mediated neurotransmission [24]. This GABAergic enhancement contributes to helicid's ability to promote sleep initiation and reduce sleep latency.

The histaminergic system represents another key target for helicid's sleep-promoting actions [19] [20] [25]. Histamine-producing neurons in the tuberomammillary nucleus promote wakefulness and their excessive activity can disrupt sleep patterns [19] [20]. Helicid modulates histaminergic neurotransmission by normalizing pathological increases in tuberomammillary nucleus activity, as evidenced by c-Fos expression studies [1] [2] [19]. This histaminergic modulation contributes to helicid's ability to reduce excessive arousal and promote sleep maintenance.

Serotonergic system regulation provides additional neurobiological support for helicid's sleep-promoting effects [5] [6]. The compound influences serotonin transporter (SERT) expression and modulates serotonergic neurotransmission in sleep-related brain regions [5] [6]. Serotonin plays complex roles in sleep-wake regulation, and helicid's ability to optimize serotonergic function contributes to its therapeutic efficacy in sleep disorders [5] [6]. The activation of cAMP/PKA/CREB signaling pathways by helicid further supports its neurobiological effects on sleep regulation [5] [6].

Adenosine system interactions represent an emerging area of research for helicid's sleep-promoting mechanisms [26] [27]. Adenosine accumulation during wakefulness contributes to sleep pressure and promotes sleep initiation [26]. While direct adenosine receptor binding studies for helicid are limited, the compound's effects on sleep pressure and sleep drive suggest potential interactions with adenosine signaling pathways [26]. The ventrolateral preoptic area, which is responsive to adenosine, shows restored activity following helicid treatment, supporting this potential mechanism [1] [2] [27].

Circadian clock system entrainment contributes to helicid's time-dependent efficacy and sleep-promoting effects [1] [2] [28]. The compound's differential effects when administered at different times of day suggest integration with circadian rhythm regulation [1] [2]. Molecular clock gene expression and circadian neurotransmitter patterns may be influenced by helicid, contributing to its ability to synchronize sleep-wake cycles [28]. This circadian integration represents an important aspect of helicid's therapeutic profile for sleep disorders.